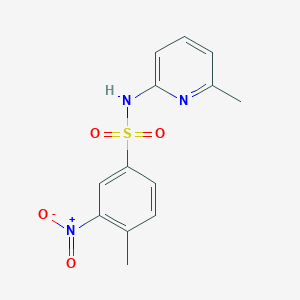
1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as NAP, is a compound that has been extensively studied for its potential therapeutic applications. It is a derivative of the naturally occurring amino acid proline and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to activate the Akt and ERK signaling pathways, which are involved in cell survival and growth. 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to inhibit the JNK signaling pathway, which is involved in cell death and inflammation. In addition, 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons. 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are involved in inflammation and cell death. In addition, 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD), which help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione for lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is its relatively low solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are many potential future directions for the study of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione. One area of research is the development of novel 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione and its potential targets in the brain. In addition, there is a need for further studies to determine the safety and efficacy of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione in humans. Finally, there is potential for the use of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione in combination with other drugs or therapies for the treatment of various neurological and psychiatric disorders.
合成法
The synthesis of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione involves the reaction of 1-naphthylamine with 4-phenylpiperazine in the presence of triethylamine and acetic anhydride. The resulting intermediate is then treated with proline and acetic anhydride to yield 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione. This synthesis method has been optimized and modified over the years to increase yield and purity.
科学的研究の応用
1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of aging and stress. In addition, 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied for its potential as a treatment for autism spectrum disorders.
特性
IUPAC Name |
1-naphthalen-1-yl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c28-23-17-22(26-15-13-25(14-16-26)19-9-2-1-3-10-19)24(29)27(23)21-12-6-8-18-7-4-5-11-20(18)21/h1-12,22H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXIUINWCGMDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-yl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-chlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B4923728.png)
![N,1-diethyl-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-4-carboxamide trifluoroacetate](/img/structure/B4923730.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B4923740.png)

![N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4923765.png)

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B4923779.png)
![2-(4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4923781.png)
![1-(3-methoxybenzyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4923799.png)
![2-(5-{4-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4923807.png)
![N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923808.png)
